2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction forms 5-acetamido-1,3,4-thiadiazole.
Introduction of the Sulfanyl Group: The 5-acetamido-1,3,4-thiadiazole is then reacted with a suitable thiol reagent, such as 2-mercaptoacetic acid, to introduce the sulfanyl group.
Attachment of the Phenylethyl Group: The final step involves the reaction of the intermediate compound with 2-phenylethylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the sulfanyl group.
Substitution: New compounds with different functional groups replacing the sulfanyl group.
Scientific Research Applications
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase, which plays a role in various physiological processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues.
Pathway Modulation: It affects various cellular pathways, including those related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
BPTES: A compound used in the inhibition of glutaminase, showing potential in cancer treatment.
Uniqueness
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of the thiadiazole ring and phenylethyl group provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10(19)16-13-17-18-14(22-13)21-9-12(20)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIOUDAUIYPYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.